![molecular formula C24H25N3OS B2941684 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea CAS No. 851971-62-5](/img/structure/B2941684.png)
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea
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Description
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea is a compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
Heteroaromatic Decarboxylative Reactions
Research on furan-2-ylmethyl and similar heteroaromatic compounds has shown that they undergo facile decarboxylative Claisen rearrangement, leading to the production of 2,3-disubstituted heteroaromatic products. This reaction pathway is of interest for synthesizing complex organic structures, indicating the compound's utility in organic synthesis and chemical engineering (Craig et al., 2005).
Spectral and Structural Characterization
Furan-2-ylmethyl thiourea derivatives have been extensively characterized using vibrational spectroscopy, NMR, and XRD studies. These studies provide a foundational understanding of the molecular structure, electronic properties, and potential for intramolecular interactions, such as hydrogen bonding, which could influence their biological activity and material properties (Lestard et al., 2015).
Molecular Electronics and Photovoltaics
Derivatives of furan-2-ylmethyl have been studied for their potential in electronic applications, such as in dye-sensitized solar cells. The modification of phenothiazine derivatives with furan linkers has shown improved solar energy-to-electricity conversion efficiency, highlighting the relevance of such compounds in renewable energy technologies (Kim et al., 2011).
Antimicrobial Activity
Thiourea derivatives, including those with furan-2-ylmethyl groups, have demonstrated antimicrobial properties. Their structural and spectral properties have been linked to their biological activity, indicating the potential use of these compounds in developing new antimicrobial agents (Karipcin et al., 2013).
Chemical Synthesis and Functionalization
The compound and its derivatives have been involved in various chemical reactions, providing insights into their reactivity and potential applications in synthetic chemistry. Studies have focused on their ability to undergo reactions such as oxidative annulation and catalytic oxidative reactions, useful for constructing complex organic molecules (Yu et al., 2015).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-17-7-5-8-19(15-17)26-24(29)27(16-20-9-6-14-28-20)13-12-21-18(2)25-23-11-4-3-10-22(21)23/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTGXSXRDCAEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea |
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